Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)

sEH inhibition dual sEH/FAAH cardiometabolic

Researchers seeking to deconvolute sEH/FAAH/NAPE-PLD pathway crosstalk require precise selectivity controls, yet commercially available BT-PSP analogs often lack the specific nitro-phenylsulfonyl pharmacophore. This compound (CAS 606082-00-2) provides the defined 4-nitrophenylsulfonyl piperidine-benzothiazole core essential for SAR studies. - Direct C4-benzothiazole linkage and electron-deficient nitro group define a distinct vector for dual sEH (IC50 3.1 nM analog) and FAAH inhibition. - Serves as a critical negative control against selective NAPE-PLD activators like VU534. - Suitable as a fragment-elaboration starting point with anomalous scattering potential for crystallography.

Molecular Formula C18H17N3O4S2
Molecular Weight 403.5 g/mol
Cat. No. B12586488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)
Molecular FormulaC18H17N3O4S2
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C18H17N3O4S2/c22-21(23)14-5-7-15(8-6-14)27(24,25)20-11-9-13(10-12-20)18-19-16-3-1-2-4-17(16)26-18/h1-8,13H,9-12H2
InChIKeyGKGCYMQEYXOZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) – Structural Identity & Procurement


Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) (CAS 606082-00-2) is a heterocyclic small molecule (C18H17N3O4S2; MW 403.48 g/mol) that belongs to the benzothiazole–phenylsulfonyl–piperidine (BT-PSP) chemotype . The structure features a piperidine ring C4-linked to a benzothiazole moiety and N1-sulfonylated with a 4-nitrophenyl group, yielding a highly conjugated, electron-deficient scaffold with a calculated polar surface area of 132.71 Ų . This compound serves as a key reference point within a broader series of BT-PSP analogs explored for NAPE-PLD activation, dual sEH/FAAH inhibition, and FAAH-selective inhibition [1][2][3].

Why BT-PSP Analogs Cannot Substitute This Compound


Within the BT-PSP chemotype, minute structural variations on the sulfonamide N‑aryl ring profoundly alter both potency and selectivity profiles across distinct therapeutic targets. For instance, replacing the 4-nitrophenylsulfonyl group with a 4-fluorophenylsulfonyl moiety converts a compound from a dual sEH/FAAH inhibitor into a selective NAPE-PLD activator, as demonstrated by VU534 (EC50 0.30 µM for NAPE-PLD) [1], while substituting the piperidine‑benzothiazole core with a carboxamide linker yields picomolar FAAH inhibitors [2]. Consequently, the specific combination of the 4-nitrophenylsulfonyl electron-withdrawing group and the direct C4‑benzothiazole attachment in the target compound defines a unique pharmacophoric footprint that cannot be replicated by simply selecting a “similar” BT-PSP member from a vendor catalog.

Quantitative Differentiation Evidence Against Closest Analogs


Human sEH Inhibition: 4-Nitrophenylsulfonyl vs. 4-Fluorophenylsulfonyl Scaffold

In a head-to-head in vitro enzyme inhibition study, the 4-nitrophenylsulfonyl-containing BT-PSP analog 7e (which shares the identical 4-nitrophenylsulfonyl‑piperidine‑benzothiazole core with the target compound, differing only by an additional carboxamide linker at the piperidine 4-position) inhibited human soluble epoxide hydrolase (sEH) with an IC50 of 3.1 nM, whereas the 4-fluorophenylsulfonyl analog VU534 (CAS 923509-20-0) showed no detectable sEH inhibition (IC50 > 10,000 nM) and instead selectively activated NAPE-PLD (EC50 0.30 µM) [1]. This >3,000‑fold difference in sEH inhibitory potency demonstrates that the 4-nitrophenylsulfonyl group is a critical determinant for engaging the sEH target.

sEH inhibition dual sEH/FAAH cardiometabolic

Human FAAH Inhibition: 4-Nitrophenylsulfonyl Core vs. URB597 Reference

The same 4-nitrophenylsulfonyl BT-PSP analog 7e inhibited human fatty acid amide hydrolase (FAAH) with an IC50 of 9.7 nM, which is approximately 4‑fold more potent than the well‑established FAAH inhibitor URB597 (IC50 = 38 nM) tested under identical assay conditions [1]. This establishes the 4-nitrophenylsulfonyl‑piperidine‑benzothiazole core as a sub‑10 nM FAAH pharmacophore, outperforming a widely used reference compound.

FAAH inhibition dual sEH/FAAH pain

Dual sEH/FAAH Inhibition Profile vs. Single-Target Analogs

The 4-nitrophenylsulfonyl BT-PSP analog 7e exhibits a balanced dual sEH/FAAH inhibition profile with IC50 values of 3.1 nM (sEH) and 9.7 nM (FAAH), yielding an sEH/FAAH selectivity ratio of approximately 0.32 [1]. In stark contrast, VU534 (4-fluorophenylsulfonyl, carboxamide-containing BT-PSP) is a selective NAPE-PLD activator (EC50 0.30 µM) with no measurable sEH or FAAH inhibition, and the benzothiazole urea series reported by Kim et al. (2009) provides potent FAAH-selective inhibition but lacks sEH activity [2]. Only the 4-nitrophenylsulfonyl substitution pattern confers the dual‑target engagement necessary for polypharmacology applications.

dual inhibitor sEH/FAAH polypharmacology

Physicochemical Properties: Nitrophenyl vs. Fluorophenyl Sulfonyl Scaffolds

The target compound's 4-nitrophenylsulfonyl group confers distinct physicochemical properties compared to the 4-fluorophenylsulfonyl group found in VU534. The target compound has a molecular weight of 403.48 g/mol, a calculated polar surface area (PSA) of 132.71 Ų, and two hydrogen-bond acceptor sites on the nitro group . VU534 (C21H22FN3O3S2, MW 447.55) has a lower PSA (approximately 96 Ų) and lacks the strong electron‑withdrawing and hydrogen‑bond accepting nitro functionality . These differences in electronic character and PSA directly impact solubility, permeability, and target‑binding interactions.

physicochemical properties drug-likeness SAR

Scaffold Geometry: Direct C4-Benzothiazole vs. Carboxamide Linker

The target compound features a direct C–C bond between the piperidine C4 position and the benzothiazole C2 position, lacking the carboxamide linker present in VU534 and analog 7e. SAR studies by Kim et al. (2009) demonstrated that the piperidine‑benzothiazole connectivity is a key determinant of FAAH inhibitory activity: benzothiazole analog 3 (direct piperidine‑benzothiazole attachment) exhibited potent FAAH inhibition, and the sulfonyl group, piperidine ring, and benzothiazole were identified as the three essential pharmacophoric elements [1]. The presence of a carboxamide linker, as in VU534, shifts biological activity toward NAPE-PLD activation rather than FAAH inhibition [2]. The target compound's direct C4-benzothiazole linkage therefore represents a privileged scaffold geometry for FAAH and sEH target engagement.

scaffold hopping medicinal chemistry FAAH inhibitor design

Safety Data Sheet Availability for Procurement Compliance

A standardized Safety Data Sheet (SDS) is publicly available for Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) (CAS 606082-00-2) [1], providing essential handling, storage, and hazard information required for institutional procurement and laboratory safety compliance. In contrast, many structurally related BT-PSP research compounds (e.g., certain in‑house synthesized analogs in the Angelia et al. 2022 series) lack publicly accessible SDS documentation, introducing regulatory and safety compliance friction during acquisition [2]. The availability of a formal SDS reduces procurement cycle time and supports chemical hygiene plan documentation.

safety data sheet procurement handling

High-Value Research Applications for Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)


Dual sEH/FAAH Inhibitor Lead Optimization

The 4-nitrophenylsulfonyl BT-PSP core, as validated by analog 7e (sEH IC50 3.1 nM; FAAH IC50 9.7 nM), provides a dual‑target starting scaffold for medicinal chemistry programs seeking single‑molecule inhibitors of both sEH and FAAH for pain, inflammation, or cardiometabolic indications [1]. The target compound's direct piperidine‑benzothiazole linkage (lacking a carboxamide) offers a structurally distinct vector for SAR expansion through N‑aryl sulfonamide diversification, C4 piperidine functionalization, or benzothiazole ring substitution.

Selectivity Profiling: sEH/FAAH Inhibition vs. NAPE-PLD Activation

As demonstrated by the stark functional divergence between the 4-nitrophenylsulfonyl scaffold (potent sEH/FAAH inhibitor) and the 4-fluorophenylsulfonyl scaffold (selective NAPE-PLD activator VU534, EC50 0.30 µM), the target compound serves as an essential selectivity control in chemical biology experiments designed to deconvolute the roles of sEH, FAAH, and NAPE-PLD in lipid signaling pathways [1][2].

Fragment-Based Design & Crystallographic Soaking

The target compound's distinct physicochemical profile (MW 403.48, PSA 132.71 Ų, nitro group H‑bond acceptors) and rigid, direct piperidine‑benzothiazole connectivity make it a suitable fragment‑elaboration starting point for soaking into sEH or FAAH protein crystals . The electron‑rich nitro group provides anomalous scattering potential and clear electron density features for crystallographic refinement.

BT-PSP Chemotype Library Procurement

For organizations building focused BT-PSP screening libraries, the target compound fills a specific SAR gap: the 4-nitrophenylsulfonyl substitution with direct C4‑benzothiazole attachment is not represented by commercially available analogs such as VU534 (4‑fluorophenylsulfonyl with carboxamide linker) or the benzothiazole urea series. Its inclusion ensures comprehensive coverage of the sulfonamide N‑aryl electronic landscape [1][2].

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